1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a triazole ring, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl group. Common synthetic routes may involve the use of reagents such as hydrazine, alkyl halides, and various catalysts to facilitate the formation of the desired product. Reaction conditions often include controlled temperatures, specific solvents, and purification steps to ensure the purity of the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide
- 1-(4-bromophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide
Uniqueness
1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated or brominated analogs .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c1-10-18-13(14(23)17-7-15(2,8-21)9-22)19-20(10)12-5-3-11(16)4-6-12/h3-6,21-22H,7-9H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHYIRUKCVSLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NCC(C)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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